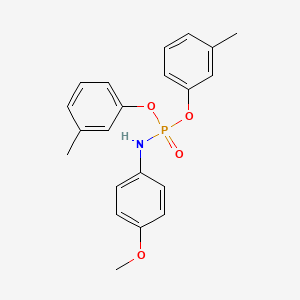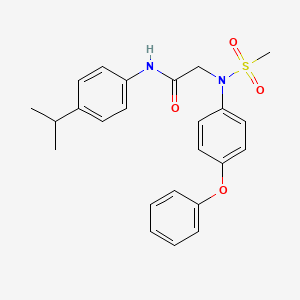
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline is an organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a phosphoryl group bonded to two 3-methylphenoxy groups and a 4-methoxyaniline moiety. This compound is of interest due to its potential use in materials science, particularly in the development of advanced materials for electronic and photonic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline typically involves the reaction of 3-methylphenol with phosphoryl chloride to form bis(3-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 4-methoxyaniline under controlled conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials for electronic and photonic devices.
Mécanisme D'action
The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s unique structure allows it to interact with different molecular targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-bis(4-methoxyphenyl)naphthalen-2-amine: A compound with similar structural features used in hole-transporting materials for perovskite solar cells.
N-bis(benzylamino)phosphoryl-4-methylbenzenesulfonamide: Another compound with a phosphoryl group, used in coordination chemistry.
Uniqueness
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and other fields.
Propriétés
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4P/c1-16-6-4-8-20(14-16)25-27(23,26-21-9-5-7-17(2)15-21)22-18-10-12-19(24-3)13-11-18/h4-15H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQLTOJRTVSXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)OC)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole](/img/structure/B4968974.png)
![[1-[(4-Methoxyphenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B4968981.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)


![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)


![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one](/img/structure/B4969079.png)
![5-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
